molecular formula C24H23N3O5S2 B2642623 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 895442-68-9

4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2642623
CAS RN: 895442-68-9
M. Wt: 497.58
InChI Key: VMUVONGBFIGNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, also known as BMTB, is a chemical compound that has been widely studied for its potential therapeutic applications. BMTB belongs to the class of sulfonamide compounds that have been found to exhibit a range of biological activities. In

Scientific Research Applications

Inhibition of Carbonic Anhydrases

The compound 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a structurally similar compound to 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, has been synthesized and investigated for its ability to inhibit various carbonic anhydrase isoforms (hCA I, II, IV, and VII). These isoforms were inhibited by the compound in the low micromolar and nanomolar range, indicating significant potential in medical applications related to carbonic anhydrase activity (Ulus et al., 2016).

Anticancer Activities

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, have been designed and synthesized. These compounds were evaluated for their anticancer activity against various cancer cell lines, and several derivatives exhibited higher anticancer activities than the reference drug, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).

Synthesis and Characterization of Complex Molecules

The synthesis of poly(p-benzamide) and block copolymer containing this well-defined aramide was accomplished. This synthesis demonstrates the potential of 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide and its related compounds in the creation of complex molecular structures, which can be used in various industrial and research applications (Yokozawa et al., 2002).

Antifungal Agents

Derivatives of benzamide, including those structurally similar to 4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide, have been synthesized and assessed for their potential as antifungal agents. This indicates the compound's potential utility in developing new antifungal treatments (Narayana et al., 2004).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-27(15-16-7-5-4-6-8-16)34(29,30)18-11-9-17(10-12-18)23(28)26-24-25-19-13-20(31-2)21(32-3)14-22(19)33-24/h4-14H,15H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUVONGBFIGNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide

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